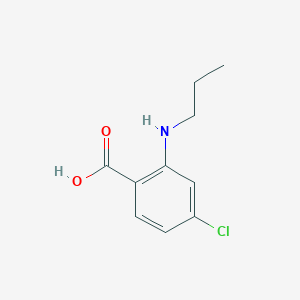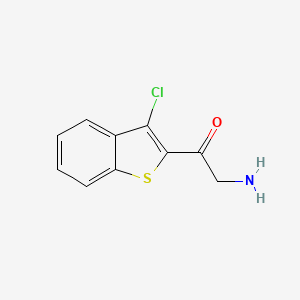
2-Bromo-5-(3-chloro-2-methylpropyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(3-chloro-2-methylpropyl)thiophene is an organic compound with the molecular formula C₈H₁₀BrClS It belongs to the class of thiophene derivatives, which are known for their aromatic properties and sulfur-containing five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene typically involves the bromination of 5-(3-chloro-2-methylpropyl)thiophene. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Bromo-5-(3-chloro-2-methylpropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, thiols, or Grignard reagents in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl or vinyl-thiophene derivatives.
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Dihydrothiophenes.
科学的研究の応用
2-Bromo-5-(3-chloro-2-methylpropyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Utilized in the study of thiophene-based enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds through substitution or coupling reactions. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways can vary based on the specific derivative or conjugate formed.
類似化合物との比較
Similar Compounds
2-Bromo-5-chlorothiophene: Similar structure but lacks the 3-chloro-2-methylpropyl group.
2-Bromo-3-methylthiophene: Contains a methyl group instead of the 3-chloro-2-methylpropyl group.
5-Bromo-2-chlorothiophene: Similar but with different substitution pattern.
Uniqueness
2-Bromo-5-(3-chloro-2-methylpropyl)thiophene is unique due to the presence of both bromine and chlorine atoms along with a 3-chloro-2-methylpropyl group. This combination of substituents provides distinct reactivity and potential for diverse chemical transformations compared to other thiophene derivatives.
特性
分子式 |
C8H10BrClS |
|---|---|
分子量 |
253.59 g/mol |
IUPAC名 |
2-bromo-5-(3-chloro-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H10BrClS/c1-6(5-10)4-7-2-3-8(9)11-7/h2-3,6H,4-5H2,1H3 |
InChIキー |
ZJQVNARSEWCHNP-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(S1)Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


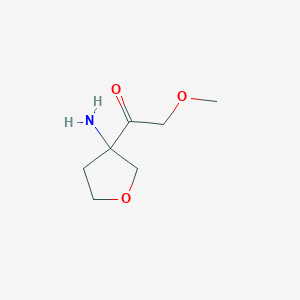

![2-[(3-Cyclobutylphenyl)methyl]oxirane](/img/structure/B13182970.png)
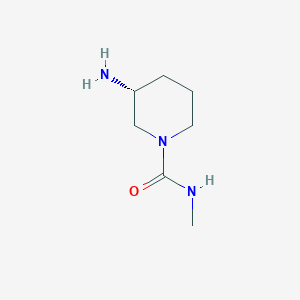
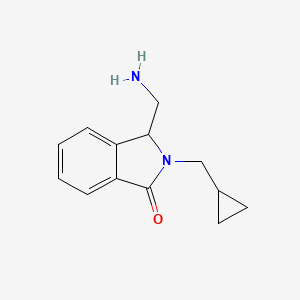
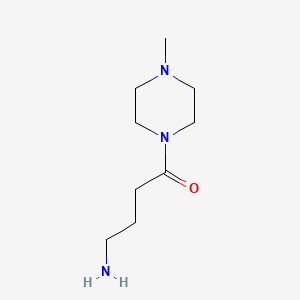

![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
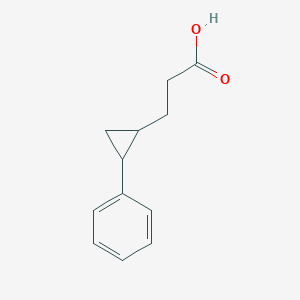
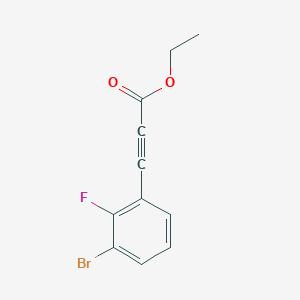
![N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
